molecular formula C7H9N5 B1386135 1-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine CAS No. 1156389-51-3

1-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine

Cat. No.: B1386135
CAS No.: 1156389-51-3
M. Wt: 163.18 g/mol
InChI Key: OFLOSVJGMUQZLG-UHFFFAOYSA-N
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Description

1-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine is a nitrogen-containing heterocyclic compound. It is part of the triazolopyrazine family, which is known for its diverse biological activities.

Biochemical Analysis

Biochemical Properties

1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in DNA replication and repair, thereby exhibiting potential anticancer properties . Additionally, it interacts with microbial enzymes, disrupting their metabolic processes and leading to antimicrobial effects .

Cellular Effects

The effects of 1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to induce apoptosis by activating specific signaling pathways and altering the expression of genes involved in cell survival and proliferation . Moreover, it affects cellular metabolism by inhibiting key enzymes, leading to reduced energy production and cell growth .

Molecular Mechanism

At the molecular level, 1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the target molecule . For example, the compound has been shown to inhibit DNA polymerase, an enzyme crucial for DNA replication, thereby preventing cancer cell proliferation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine in laboratory settings have been extensively studied. Over time, the compound’s stability and degradation can influence its biological activity. Studies have shown that it remains stable under physiological conditions for extended periods, ensuring sustained effects on cellular function . Prolonged exposure can lead to degradation, reducing its efficacy . Long-term studies have also indicated potential cumulative effects on cellular processes, such as sustained inhibition of enzyme activity and prolonged alterations in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of 1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine vary with different dosages. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as reduced tumor growth and enhanced antimicrobial activity . At higher doses, toxic effects can be observed, including liver and kidney damage, indicating a narrow therapeutic window . Threshold effects have also been noted, where a specific dosage is required to achieve the desired biological activity without adverse effects .

Metabolic Pathways

1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and energy production . Additionally, it affects the tricarboxylic acid cycle by modulating the activity of enzymes involved in this pathway . These interactions result in altered metabolic flux and changes in metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine within cells and tissues are critical for its biological activity. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the nucleus and mitochondria, where it exerts its effects . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can accumulate in the nucleus, where it interacts with DNA and nuclear proteins to modulate gene expression . Additionally, it can localize to the mitochondria, affecting mitochondrial function and energy production . These subcellular localizations are crucial for the compound’s biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine typically involves the formation of the triazolopyrazine core followed by functionalization. One common method includes the reaction of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine with ethan-1-amine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazolopyrazine N-oxides, while reduction can produce triazolopyrazine amines .

Scientific Research Applications

1-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine has several scientific research applications:

Properties

IUPAC Name

1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-5(8)7-11-10-6-4-9-2-3-12(6)7/h2-5H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLOSVJGMUQZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C2N1C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine
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Reactant of Route 6
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